molecular formula C12H4Cl2F6N2O B1273190 3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone CAS No. 96741-18-3

3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone

Cat. No.: B1273190
CAS No.: 96741-18-3
M. Wt: 377.07 g/mol
InChI Key: ZZTAHKATRATLPG-UHFFFAOYSA-N
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Description

3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone is a complex organic compound characterized by the presence of multiple halogen atoms and trifluoromethyl groups attached to a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions typically require controlled environments, often under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The presence of halogen atoms and trifluoromethyl groups enhances its ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

Uniqueness

Compared to these similar compounds, 3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone is unique due to its dual presence of chlorine and trifluoromethyl groups on both pyridinyl and pyridinone rings. This structural feature imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

3-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F6N2O/c13-7-1-5(11(15,16)17)3-21-9(7)22-4-6(12(18,19)20)2-8(14)10(22)23/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTAHKATRATLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382372
Record name 3,3'-Dichloro-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96741-18-3
Record name 3,3'-Dichloro-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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